molecular formula C18H12F3P B1590335 Tris(2-fluorophenyl)phosphine CAS No. 84350-73-2

Tris(2-fluorophenyl)phosphine

Cat. No. B1590335
CAS RN: 84350-73-2
M. Wt: 316.3 g/mol
InChI Key: LZTKJXHKOLJIHI-UHFFFAOYSA-N
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Description

Tris(2-fluorophenyl)phosphine is an organophosphorus compound . It is used as a building block, coupling reagent, and derivatizing reagent . It is also used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .


Synthesis Analysis

Tris(perfluoroalkyl)phosphines, which are of interest as tunable alternatives to the carbon monoxide ligand, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite . This method can be extended to diphosphines .


Molecular Structure Analysis

The molecular formula of Tris(2-fluorophenyl)phosphine is C18H12F3P . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tris(2-fluorophenyl)phosphine can undergo various reactions. For instance, it can be reduced to phosphines . It can also act as a ligand in various organometallic reactions .


Physical And Chemical Properties Analysis

Tris(2-fluorophenyl)phosphine has a molecular weight of 316.2569 . Its melting point is 147 °C and its boiling point is 365.7±37.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Application in Li-Ion Batteries

  • Summary of the Application: Tris(4-fluorophenyl) phosphine (TFPP) and tris(2,2,2-trifluoroethyl) phosphite (TTFP) were used as flame-retarding additives in Li-ion battery electrolytes .
  • Methods of Application: The cell performance of the TFPP- and TTFP-containing electrolytes was examined by cyclic voltammetry, differential scanning calorimetry, electrochemical impedance spectroscopy and scanning electron microscopy . The flammability of the electrolytes was also examined by measuring the self-extinguishing time of the electrolytes .
  • Results or Outcomes: The results showed that the TTFP additive suppressed the flammability of the electrolyte, improved the thermal stability of the battery and its electrochemical cell performance . On the other hand, the TFPP additive only improved the thermal stability of the electrolyte at the expense of a slight decrease in electrochemical cell performance .

2. Application in Synthesis of Quaternary Phosphonium Salts

  • Summary of the Application: Tris(3-fluorophenyl)phosphine was used in reactions with acrylic acid and its derivatives to synthesize new quaternary phosphonium salts .
  • Methods of Application: The structures and composition of the synthesized compounds were determined by modern physical methods, including X-ray diffraction .
  • Results or Outcomes: The synthesized phosphonium salts were evaluated for in vitro antimicrobial activity .

3. Application in Organometallic Chemistry

  • Summary of the Application: Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .

4. Application in Synthesis of Esters, Amides, and Carboxylic Acids

  • Summary of the Application: Tris(4-fluorophenyl)phosphine is used as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .

5. Application in Flame-Retarding Additives

  • Summary of the Application: Tris(4-fluorophenyl) phosphine (TFPP) and tris(2,2,2-trifluoroethyl) phosphite (TTFP) were used as flame-retarding additives in Li-ion battery electrolytes .
  • Methods of Application: The cell performance of the TFPP- and TTFP-containing electrolytes was examined by cyclic voltammetry, differential scanning calorimetry, electrochemical impedance spectroscopy and scanning electron microscopy . The flammability of the electrolytes was also examined by measuring the self-extinguishing time of the electrolytes .
  • Results or Outcomes: The results showed that the TTFP additive suppressed the flammability of the electrolyte, improved the thermal stability of the battery and its electrochemical cell performance . On the other hand, the TFPP additive only improved the thermal stability of the electrolyte at the expense of a slight decrease in electrochemical cell performance .

6. Application in Synthesis of Esters, Amides, and Carboxylic Acids

  • Summary of the Application: Tris(4-fluorophenyl)phosphine is used as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .

Safety And Hazards

Tris(2-fluorophenyl)phosphine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Tris(2-fluorophenyl)phosphine has been used in the synthesis of esters, amides, and carboxylic acids . It has also been used as a flame-retarding additive in Li-ion battery electrolytes . Future research may focus on improving its stability and efficiency in various applications .

properties

IUPAC Name

tris(2-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTKJXHKOLJIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514855
Record name Tris(2-fluorophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-fluorophenyl)phosphane

CAS RN

84350-73-2
Record name Tris(2-fluorophenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PG Edwards, MF Mahon, PD Newman, E Reixach… - Dalton …, 2014 - pubs.rsc.org
Nine-membered 1,4,7-triphosphamacrocycles with unsaturated benzo-backbones have been prepared using the [(CO)3Mn]+ unit as a template. Two synthetic methods have been …
Number of citations: 5 pubs.rsc.org
PG Edwards, PD Newman, A Stasch - Journal of Organometallic Chemistry, 2011 - Elsevier
The asymmetric, heterodonor tridentate ligand 2(S)-amino-4-phosphinobutan-1-ol, S-PNO, has been prepared from (S)-aspartic acid and some aspects of its coordination chemistry with …
Number of citations: 6 www.sciencedirect.com
E Reixach - 2006 - search.proquest.com
This thesis is focused in the synthesis of phosphine-based macrocycles by template methods. Furthermore, it explores some alternative methods for the synthesis of known and …
Number of citations: 4 search.proquest.com
SF Miller - 2011 - search.proquest.com
The main objective of the research described in this dissertation was to prepare several logical series of ligands, being variously substituted at different positions of the aryl ring attached …
Number of citations: 1 search.proquest.com
H Hattori, K Ishida - Synthesis, 2023 - thieme-connect.com
Dibenzophospholes, phosphorus-containing π-conjugated cyclic compounds, have attracted considerable attention because of their potential applications in various functional …
Number of citations: 0 www.thieme-connect.com
JM Chin - 2010 - dspace.mit.edu
A series of monopyrroletriamine ligands [Arpyr(Ar')2]H3 of the form ArC4H2NHCH2N(CH2CH2NHAr')2 (Ar = 2,4,6-mesityl (Mes), 2,4,6-triisopropylphenyl (TRIP); Ar' = C6F5, 2-tolyl (o-tol)…
Number of citations: 0 dspace.mit.edu
HB Stegmann, HM Kühne, G Wax… - Phosphorus and Sulfur …, 1982 - Taylor & Francis
2-Fluorphenyllithium reacts with chloro-phenyl-phosphines Ph 3-n PCl n , = 1, 2, 3 to give diphenyl-(2-fluorophenyl)phosphine 1. bis-(2-fluorophenyl)phenyl-phosphine 2 and tris-(2-…
Number of citations: 1 www.tandfonline.com

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